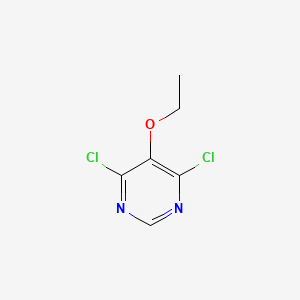

4,6-Dichloro-5-ethoxypyrimidine

Description

Significance of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Halogenated pyrimidines are foundational components in organic synthesis, prized for their role as precursors to a vast array of intricate molecules, including natural products and pharmaceuticals. rsc.org The presence of halogen atoms, such as chlorine, on the pyrimidine (B1678525) ring significantly alters the molecule's electronic properties and reactivity. rsc.org This halogenation creates electrophilic sites, making the pyrimidine ring susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, thereby enabling the construction of a diverse library of pyrimidine derivatives. nih.gov

The utility of halogenated pyrimidines is further amplified by their participation in transition metal-catalyzed cross-coupling reactions. rsc.org These powerful reactions, such as Suzuki, Heck, and Sonogashira couplings, facilitate the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecular frameworks that would be otherwise challenging to synthesize. The ability to selectively displace the halogen atoms is a key feature that underpins their versatility.

Contextual Role of Pyrimidine Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents and natural products. nih.govnih.gov Its presence in the essential building blocks of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental biological importance. nih.govbohrium.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. rsc.orgbohrium.com

The structural versatility of the pyrimidine ring allows for extensive modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. nih.govbohrium.com By introducing different substituents at various positions on the ring, researchers can modulate factors such as binding affinity to biological targets, solubility, and metabolic stability. The fusion of the pyrimidine ring with other heterocyclic systems has also proven to be a successful strategy in drug design, leading to the development of novel polycyclic compounds with enhanced therapeutic potential. rsc.org

Chemical Profile of 4,6-Dichloro-5-ethoxypyrimidine

A closer examination of the physical and chemical properties of this compound provides a basis for understanding its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C6H6Cl2N2O |

| Molecular Weight | 209.03 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 40-44 °C |

| Boiling Point | 275.9±35.0 °C at 760 mmHg |

Note: The physical properties can vary slightly depending on the source and purity.

The reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic displacement. The ethoxy group at the 5-position also influences the electronic nature of the pyrimidine ring.

Synthesis of this compound

The preparation of this compound typically involves the chlorination of a suitable pyrimidine precursor. One common method starts from 4,6-dihydroxy-5-ethoxypyrimidine, which is treated with a chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) to replace the hydroxyl groups with chlorine atoms. google.comgoogle.com

For instance, a patented method describes the preparation of the related compound, 5-methoxy-4,6-dichloropyrimidine, by reacting 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. google.com The reaction is carried out at elevated temperatures, followed by workup and purification to yield the desired product. A similar strategy can be employed for the synthesis of the ethoxy analog.

Another approach involves the reaction of 5-ethoxypyrimidine with a chlorinating agent to introduce the chlorine atoms at the 4 and 6 positions. The choice of reaction conditions, including the solvent and temperature, is crucial for achieving a good yield and purity of the final product.

Research and Applications

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its utility can be inferred from the broader context of halogenated pyrimidines in synthetic and medicinal chemistry. Its structural similarity to other researched compounds, such as 4,6-dichloro-5-methoxypyrimidine, suggests its potential as a key intermediate. ontosight.ainih.govnih.govbldpharm.com

The two reactive chlorine atoms serve as handles for introducing a variety of substituents through nucleophilic substitution reactions. This allows for the synthesis of a wide range of 4,6-disubstituted-5-ethoxypyrimidines, which can then be evaluated for their biological activities. The ethoxy group can also be potentially modified, further expanding the chemical space that can be explored from this starting material.

For example, the displacement of the chloro groups with amines, thiols, or alkoxides can lead to the formation of new pyrimidine derivatives with potential applications in drug discovery and materials science. The resulting compounds can be screened for various biological targets, leveraging the established importance of the pyrimidine scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPDXDIBWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680688 | |

| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-39-3 | |

| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 5 Ethoxypyrimidine

Established Synthetic Pathways for Dichloropyrimidine Derivatives

The most common and well-documented routes to dichloropyrimidines involve the transformation of pyrimidine (B1678525) precursors that already possess the core heterocyclic structure.

A fundamental and widely used method for synthesizing dichloropyrimidines is the chlorination of their corresponding dihydroxypyrimidine analogs. guidechem.com For the target compound, the direct precursor would be 4,6-dihydroxy-5-ethoxypyrimidine. The general transformation involves replacing the hydroxyl groups with chlorine atoms using a potent chlorinating agent.

Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this type of transformation, often in the presence of a tertiary amine base such as N,N-diisopropylethylamine (Hünig's base) or pyridine. google.comgoogle.com The reaction of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride can yield 4,6-dichloropyrimidine (B16783). google.comchemicalbook.com The process can be optimized by controlling the reaction temperature, typically between 60°C and 90°C, and by the choice of base. google.com Similarly, phosgene (COCl₂) has been used as a chlorinating agent for hydroxyl-containing nitrogen heterocycles, providing an alternative to phosphorus-based reagents. google.comepo.org The reaction with phosgene is typically carried out in a chlorinated solvent like dichloromethane. epo.org

Analogous syntheses for structurally similar compounds have been well-documented. For instance, 5-methoxy-4,6-dichloropyrimidine is prepared by the chlorination of 4,6-dihydroxy-5-methoxypyrimidine sodium salt using phosphorus trichloride or phosphorus oxychloride. google.comgoogle.com Another example is the preparation of 4,6-dichloro-5-fluoropyrimidine (B1312760) from 4,6-dihydroxy-5-fluoropyrimidine using phosphorus oxychloride in toluene with a tertiary amine catalyst. patsnap.com These examples underscore the general applicability of chlorinating 5-alkoxy-4,6-dihydroxypyrimidines to obtain the desired dichlorinated products.

| Precursor | Chlorinating Agent | Catalyst/Base | Yield | Purity | Reference |

| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride | N,N-Diisopropylethylamine | High | Not Specified | google.com |

| 4,6-Dihydroxypyrimidine | Phosgene | Pyridine | 78% | 80% | google.com |

| 4,6-Dihydroxy-5-fluoropyrimidine | Phosphorus Oxychloride | N,N-dimethylformamide | 89.2% | 96.8% | patsnap.com |

| 4,6-Dihydroxy-5-methoxypyrimidine Sodium Salt | Phosphorus Trichloride | None | Not Specified | Not Specified | google.com |

An alternative approach involves introducing the chloro groups to a pyrimidine ring that already contains the desired ethoxy substituent. More commonly, however, an ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a polychlorinated pyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring allows for their selective replacement.

A relevant study demonstrates that 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts with sodium ethoxide in ethanol at approximately 20°C to exclusively yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield. researchgate.net This reaction highlights the feasibility of selectively replacing one chlorine atom with an ethoxy group on a dichloropyrimidine scaffold. While this example starts with a dichlorinated compound, it establishes the principle of ethoxylation as a key step in functionalizing the pyrimidine ring. Synthesizing the target molecule, 4,6-dichloro-5-ethoxypyrimidine, would likely involve a different starting material, but the underlying principle of nucleophilic substitution of a leaving group by ethoxide remains a valid synthetic strategy.

Regioselective Synthesis Strategies for Ethoxy-Substituted Dichloropyrimidines

Achieving the precise placement of the ethoxy group at the C5 position while maintaining chlorine atoms at C4 and C6 requires specific and controlled synthetic strategies. This can be accomplished either by carefully controlling the functionalization of the pyrimidine ring or by building the ring with the desired substitution pattern from the outset.

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines. In nucleophilic aromatic substitution reactions on dichloropyrimidines, such as 2,4- or 4,6-dichloropyrimidines, the C4 and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. justia.comgoogle.com

The selective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from its dichloro precursor is a prime example of this regioselectivity, where the ethoxide preferentially attacks one of the C4/C6 positions. researchgate.net Achieving substitution at the C5 position is more challenging as it is less activated towards standard SNAr reactions. Therefore, direct ethoxylation of a pre-existing 4,5,6-trichloropyrimidine would likely require optimization of reaction conditions (e.g., temperature, solvent, choice of base) to favor substitution at C5 over the more reactive C4 and C6 positions, or the use of a metal-catalyzed cross-coupling reaction.

A powerful strategy for constructing specifically substituted pyrimidines is to build the heterocyclic ring from acyclic components. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a foundational method for pyrimidine formation. mdpi.com

To synthesize this compound via this route, a suitable 1,3-dicarbonyl equivalent with a C2-ethoxy group is required. A logical precursor would be diethyl 2-ethoxymalonate. The synthesis would proceed in two conceptual stages:

Ring Formation: Condensation of diethyl 2-ethoxymalonate with formamidine (or its salt) in the presence of a base like sodium ethoxide would form the pyrimidine ring, yielding the intermediate 4,6-dihydroxy-5-ethoxypyrimidine. google.com

Chlorination: Subsequent chlorination of the dihydroxy intermediate using established methods with reagents like phosphorus oxychloride or phosgene, as described in section 2.1.1, would produce the final product, this compound. google.comepo.org

This condensation approach offers the advantage of unambiguously placing the ethoxy group at the C5 position from the start, circumventing the regioselectivity challenges associated with functionalizing a pre-existing pyrimidine ring.

Advanced Synthetic Approaches and Process Optimization

Optimizing the synthesis of this compound involves improving efficiency, yield, safety, and environmental impact. Many optimization strategies developed for the industrial production of the parent 4,6-dichloropyrimidine are directly applicable. guidechem.comgoogle.com

Process optimization often focuses on the chlorination step. Key parameters include the molar ratios of reactants, the choice of catalyst, and the reaction solvent. For example, in the chlorination of 4,6-dihydroxypyrimidine with phosgene, the molar ratio of the dihydroxypyrimidine to the base and phosgene is a critical factor influencing yield. epo.org In syntheses using phosphorus oxychloride, the use of specific hindered amine bases like N,N-diisopropylethylamine can facilitate the reaction and simplify workup. google.com

Furthermore, modern synthetic methodologies can enhance the process. The use of flow chemistry reactors, for example, can offer better control over reaction temperature and time, especially for highly exothermic or hazardous reactions, while also improving scalability and safety. acsgcipr.org The development of novel catalytic systems, potentially involving transition metals, could also open new, more efficient routes for both the formation and functionalization of the pyrimidine ring. justia.com Recovery and recycling of solvents and reagents, as mentioned in several patents, are crucial for developing a cost-effective and environmentally friendly industrial process. google.comgoogle.com

Exploration of Non-Toxic Solvent Systems and Mild Reaction Conditions

The traditional synthesis of dichloropyrimidines often involves the use of excess phosphorus oxychloride (POCl₃) as both a reagent and a solvent. While effective, this approach presents significant environmental and safety challenges due to the corrosive and toxic nature of POCl₃. Recent research has focused on minimizing or eliminating the use of such hazardous chemicals and their associated toxic solvents.

A significant advancement in this area is the development of solvent-free chlorination reactions. A notable protocol involves the chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ in the presence of a base like pyridine. nih.govresearchgate.net This method, conducted by heating the reactants in a sealed reactor, has proven effective for a range of pyrimidine derivatives and is suitable for multi-gram batch preparations. nih.govresearchgate.net The absence of a solvent simplifies the work-up procedure, often requiring only filtration or distillation to isolate the product, and significantly reduces chemical waste. nih.govresearchgate.net

A specific patent highlights a method for preparing chloropyrimidine compounds, including 4,6-dichloro-2-ethoxypyrimidine, in good yield and purity without organic solvents. google.com This process utilizes a reduced amount of phosphorus oxychloride in the presence of a trialkylamine and phosphorus trichloride. google.com The reaction is typically carried out by heating the mixture, with the potential for segmented additions of the hydroxypyrimidine and trialkylamine. google.com

Beyond solvent-free systems, the use of alternative, less toxic solvents is a key area of investigation. While many traditional chlorinations have been performed in chlorinated solvents like carbon tetrachloride and chloroform, there is a strong drive to replace them. acsgcipr.org Greener alternatives such as cyclohexane, heptane, dimethyl carbonate, acetonitrile (B52724), and various acetates are being explored for radical chlorination reactions and may offer viable, though less common, options for the synthesis of this compound. acsgcipr.org The selection of an appropriate non-toxic solvent would depend on its compatibility with the reagents and its ability to facilitate the reaction while minimizing environmental impact.

Ionic liquids and supercritical fluids represent another frontier in the quest for greener solvent systems. nih.govtechniques-ingenieur.fryoutube.comnih.gov Ionic liquids, being non-volatile and thermally stable, can serve as recyclable reaction media. nih.govtechniques-ingenieur.fryoutube.com Supercritical fluids, such as CO₂, offer the advantage of tunable solvent properties and easy removal from the reaction mixture. nih.gov While the application of these advanced solvent systems specifically for the synthesis of this compound is not yet widely documented, they represent a promising area for future research and development.

The general synthetic route to this compound likely proceeds via the chlorination of a 4,6-dihydroxy-5-ethoxypyrimidine precursor. This precursor can be synthesized through the cyclization of diethyl 2-ethoxymalonate with a formylating agent like formamidine. The subsequent chlorination step is where the choice of solvent and conditions becomes critical for a greener process.

Scalability Considerations for Research and Development

The transition of a synthetic route from laboratory-scale research to industrial-scale development necessitates a thorough evaluation of its scalability. For the synthesis of this compound, several factors are paramount.

The solvent-free chlorination method using equimolar POCl₃ presents a particularly strong case for scalability. nih.govresearchgate.net By eliminating the bulk of a solvent, the reactor volume required for a given output is significantly reduced, leading to higher throughput and lower capital costs. nih.govresearchgate.net The simplified work-up, often involving direct filtration or distillation of the product, further enhances its attractiveness for large-scale production by minimizing downstream processing steps and associated waste streams. nih.govresearchgate.net A reported protocol for large-scale chlorination of hydroxypyrimidines using this method has been successfully applied to kilogram batches. nih.gov

The patented solvent-free synthesis of 4,6-dichloro-2-ethoxypyrimidine also offers clear scalability advantages. google.com The process is designed to be efficient with a reduced amount of the primary chlorinating agent and provides a method for the recovery and reuse of by-products. google.com Specifically, the process includes steps to convert chlorophosphoric acid by-products and excess phosphorus trichloride back into phosphorus oxychloride, which can be removed by distillation and potentially recycled. google.com This circular approach is highly desirable in industrial settings to improve atom economy and reduce waste.

When considering solvent-based systems for scalability, the choice of solvent becomes even more critical. While greener solvents are preferred, their physical properties, such as boiling point and viscosity, must be suitable for industrial equipment. The recovery and recycling of the solvent are also essential for a cost-effective and environmentally responsible process.

Heat management is another crucial aspect of scalability. The chlorination of hydroxypyrimidines is an exothermic reaction. On a large scale, efficient heat dissipation is necessary to prevent runaway reactions and ensure product quality and safety. The use of jacketed reactors and controlled addition of reagents are standard practices to manage the reaction temperature.

Finally, the robustness and safety of the entire process are of utmost importance. A scalable synthesis must be tolerant to minor variations in reaction conditions and should not involve overly hazardous reagents or intermediates where possible. The use of less toxic alternatives to traditional chlorinating agents and solvents, as discussed previously, directly contributes to a safer and more scalable manufacturing process.

The following table summarizes key considerations for the scalable synthesis of this compound:

| Parameter | Consideration for Scalability |

| Solvent | Solvent-free methods are highly preferred to increase throughput and reduce waste. If a solvent is necessary, non-toxic, recyclable options with appropriate physical properties should be chosen. |

| Reagents | Using stoichiometric or near-stoichiometric amounts of reagents, like in the equimolar POCl₃ method, minimizes waste and cost. The recycling of by-products, as described in some patents, is a key feature for sustainable large-scale production. |

| Reaction Conditions | Mild reaction temperatures and pressures are desirable to reduce energy consumption and improve safety. Efficient heat management is critical for exothermic steps. |

| Work-up & Purification | Simple work-up procedures such as direct filtration or distillation are advantageous for minimizing processing time and solvent use. |

| Safety | The inherent hazards of the reagents and the potential for exothermic events must be carefully managed through process design and engineering controls. |

Reactivity and Reaction Mechanisms of 4,6 Dichloro 5 Ethoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring's two nitrogen atoms withdraw electron density, making the carbon atoms, especially those at positions 2, 4, and 6, electrophilic. The chlorine atoms at C-4 and C-6 are excellent leaving groups, rendering the molecule highly reactive towards nucleophiles. The general mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. libretexts.org The subsequent departure of a chloride ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.org

Regioselectivity of Chlorine Atom Displacement

Preference at C-4 and C-6 Positions

In 4,6-dichloropyrimidine (B16783) derivatives, the C-4 and C-6 positions are electronically equivalent and activated for nucleophilic attack due to their para and ortho relationship to the ring nitrogens. wuxiapptec.comstackexchange.com In symmetrically substituted pyrimidines like 4,6-dichloro-5-ethoxypyrimidine, both chlorine atoms are susceptible to displacement. mdpi.com The reaction's regioselectivity often depends on the reaction conditions and the nature of the nucleophile. For instance, in many SNAr reactions on symmetrically substituted 4,6-dichloropyrimidines, stoichiometric control of the reactants is sufficient to achieve monosubstitution. mdpi.com

Influence of the 5-Ethoxy Group on Reactivity

The high reactivity of the C-4 and C-6 chlorine atoms allows for substitution by a wide array of nucleophiles, making this compound a versatile building block in organic synthesis.

Reactivity with Diverse Nucleophiles

Amines, Alcohols, and Thiols

A variety of nitrogen, oxygen, and sulfur nucleophiles readily displace the chlorine atoms. Generally, these reactions proceed under mild conditions.

Amines: Primary and secondary amines react to form the corresponding 4-amino-6-chloro-5-ethoxypyrimidine derivatives. These reactions are common in the synthesis of biologically active compounds. nih.govresearchgate.net The reaction conditions, such as the solvent and base used, can be optimized to achieve high yields and selectivity. researchgate.net

Alcohols: In the presence of a base, alcohols form alkoxides, which are potent nucleophiles. These alkoxides can substitute the chlorine atoms to yield 4-alkoxy-6-chloro-5-ethoxypyrimidine derivatives. For example, reaction with sodium ethoxide in ethanol leads to the displacement of a chlorine atom. researchgate.net

Thiols: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and react efficiently with dichloropyrimidines to form thioethers. masterorganicchemistry.com Thiolates are generally more nucleophilic than their alcohol counterparts. masterorganicchemistry.commsu.edu

The following table summarizes representative SNAr reactions on related dichloropyrimidine systems.

| Nucleophile | Substrate (Related System) | Position of Substitution | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| Aniline | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | C-4 | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | NaHCO₃, Acetonitrile (B52724), 48h | 95% | researchgate.net |

| Sodium Ethoxide | 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) | C-4 or C-6 | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtOH, ~20 °C, 2h | 89% | researchgate.net |

| Various Amines | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | C-4 or C-6 | Amination & Solvolysis Products | NaOH, Alcohol (Solvent) | Moderate | mdpi.com |

Organometallic Reagents (e.g., Grignard, Organolithium)

The reaction of dichloropyrimidines with highly basic and nucleophilic organometallic reagents like Grignard (RMgX) or organolithium (RLi) compounds can be complex. libretexts.orglibretexts.org These strong nucleophiles are capable of adding to the pyrimidine ring to form new carbon-carbon bonds. msu.edu However, their high basicity can also lead to side reactions, such as deprotonation or complex decomposition pathways.

Reactions involving Grignard reagents with activated halo-pyrimidines can lead to the substitution of the halogen atom. youtube.comchadsprep.com However, due to the high reactivity of these organometallics, controlling the reaction to achieve mono-substitution without affecting other functional groups can be challenging. youtube.com Less reactive organometallic reagents, such as organocuprates (R₂CuLi), are sometimes employed to achieve more selective C-C bond formation with acid chlorides, though their application with dichloropyrimidines is less common. youtube.comchadsprep.com There is limited specific data in the searched results for the reaction of this compound with Grignard or organolithium reagents, but reactions with related chloro-heterocycles suggest that C-C bond formation is feasible, often requiring careful control of reaction conditions.

Mechanistic Insights into SNAr Pathways

The this compound core is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atoms, activates the ring towards nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination pathway. A nucleophile first attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The regioselectivity of the SNAr reaction on this compound can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 and C6 positions are electronically equivalent, but steric hindrance from the adjacent ethoxy group at C5 can play a role in directing the incoming nucleophile.

Reduction Reactions for Selective Dechlorination

Selective removal of one or both chlorine atoms from this compound can be achieved through various reduction methods. This selective dechlorination is a crucial strategy for the stepwise functionalization of the pyrimidine ring.

Catalytic hydrogenation is a widely employed method for the dehalogenation of aryl halides. In the context of this compound, this reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by hydrogenolysis to replace the chlorine atom with a hydrogen atom. The selectivity of the reaction, i.e., the removal of one or both chlorine atoms, can often be controlled by tuning the reaction conditions such as hydrogen pressure, temperature, and reaction time.

Zinc dust is a common and effective reagent for the reduction of various functional groups, including the dehalogenation of aryl halides. researchgate.net In the case of this compound, treatment with zinc dust in a suitable solvent system can lead to the reductive removal of the chlorine atoms. researchgate.net The mechanism is believed to involve single electron transfer from the zinc metal to the pyrimidine ring, generating a radical anion. This intermediate can then lose a chloride ion to form a pyrimidyl radical, which subsequently abstracts a hydrogen atom from the solvent or another proton source to yield the dechlorinated product. The use of zinc is advantageous due to its low cost and relatively mild reaction conditions. researchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent substrate in several of these transformations, allowing for the introduction of various organic fragments at the C4 and C6 positions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated dienes. libretexts.org For this compound, this reaction allows for the selective arylation or vinylation at the chlorine-bearing positions.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, the palladium(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrimidine. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base. Finally, reductive elimination from the palladium(II) intermediate yields the cross-coupled product and regenerates the active palladium(0) catalyst. libretexts.org The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. nih.gov

Table 1: Key Steps in Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, typically in the presence of a base. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. |

The Stille coupling reaction provides another powerful method for C-C bond formation, involving the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org

Similar to the Suzuki-Miyaura coupling, the mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The key difference lies in the transmetalation step, where the organic group is transferred from the organostannane to the palladium center. The reactivity of the organostannane depends on the organic group attached to the tin atom. The reaction can be used to introduce aryl, vinyl, and alkyl groups onto the this compound scaffold. wikipedia.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (organostannanes) |

| Byproducts | Boron-based, generally non-toxic | Tin-based, often toxic |

| Base Requirement | Typically requires a base | Often proceeds without a base |

| Functional Group Tolerance | Generally good | Excellent |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction is particularly valuable for the synthesis of aryl amines from aryl halides, offering a more versatile and milder alternative to traditional methods like nucleophilic aromatic substitution. wikipedia.orgbeilstein-journals.org The reactivity of the two chlorine atoms on the this compound core is differentiated, with the C4(6) position being generally more reactive than the C2 position in both palladium-catalyzed reactions and nucleophilic aromatic substitution (SNAr) displacements. acs.org This inherent reactivity difference allows for selective functionalization.

In the context of dichloropyrimidines, the choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, in the amination of 2,4-dichloropyrimidines, palladium catalysts supported by bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to be highly effective. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

Research on related dichloropyrimidine systems has demonstrated that specific conditions can be tailored to favor substitution at either the C4 or C2 position. While conventional cross-coupling methods on 2,4-dihalopyrimidines typically yield C4-substituted products, recent methodologies have been developed to achieve C2-selective couplings. digitellinc.com For example, the use of Pd(II) precatalysts with bulky N-heterocyclic carbene ligands has enabled C2-selective C-S cross-coupling with thiols. nih.gov Similarly, in the amination of 2,4-dichloropyrimidines, the use of LiHMDS as a base can lead to high regioselectivity for the C4 position, even in the absence of a palladium catalyst in some cases, by forming a highly reactive anionic anilide. acs.org

The table below summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of related dichloropyrimidine systems, which can be extrapolated to this compound.

| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Position of Amination | Reference |

| Pd(OAc)₂ / dppb | Secondary Aliphatic Amines | LiHMDS | THF | -20 to 0 | C4 (>97% selective) | acs.org |

| Pd(OAc)₂ / X-Phos | Primary/Secondary Amines | KOt-Bu | Dioxane | Reflux | C4 | beilstein-journals.orgnih.gov |

| Pd(dba)₂ / DavePhos | Adamantane-containing Amines | t-BuONa | Dioxane | Reflux | C4 | nih.gov |

| Pd(II) / Bulky NHC Ligand | Thiols (for C-S coupling) | - | - | Mild | C2 | nih.gov |

This table is illustrative and based on data from related dichloropyrimidine systems.

Tandem Reaction Sequences Involving Pyrimidine Coupling

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a streamlined approach to building molecular complexity. princeton.edu For di- and tri-substituted halopyrimidines, the differential reactivity of the halogenated positions provides a foundation for sequential, one-pot functionalization. The generally accepted reactivity order for halopyrimidines in palladium-catalyzed cross-couplings is C4(6) > C2 >> C5. acs.org This selectivity allows for a stepwise approach to introduce different substituents onto the pyrimidine ring.

A common tandem strategy for dichloropyrimidines involves an initial, more facile reaction at the C4 position, followed by a subsequent reaction at the C2 position. For example, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed to synthesize diarylated pyrimidines. researchgate.net This sequence first involves a Suzuki coupling at the C4 position, followed by a second coupling at the C2 position by adjusting the reaction conditions, often by increasing the temperature. researchgate.net

Another potential tandem sequence involves an initial palladium-catalyzed cross-coupling reaction (like Suzuki or Stille coupling) at the C4 position of this compound, followed by a nucleophilic aromatic substitution (SNAr) at the C2 position. nih.gov This approach leverages the high selectivity of palladium catalysis for the C4 position and the subsequent susceptibility of the remaining chloro-substituted position to nucleophilic attack. nih.gov

The table below outlines a conceptual tandem reaction sequence for this compound based on established reactivity principles for dichloropyrimidines.

| Step | Reaction Type | Position | Reagents & Conditions (Illustrative) |

| 1 | Suzuki Coupling | C4 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, 80°C |

| 2 | Buchwald-Hartwig Amination | C6 | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 110°C |

This table presents a hypothetical reaction sequence based on known selectivities.

Other Electrophilic and Radical Transformations at the Pyrimidine Core

While nucleophilic substitution and palladium-catalyzed cross-coupling reactions dominate the chemistry of this compound, other transformations are possible, though less common. The pyrimidine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution. However, the presence of the electron-donating ethoxy group at the C5 position can modulate the reactivity of the ring.

Electrophilic Transformations: Direct electrophilic attack on the pyrimidine ring of this compound is challenging. However, derivatization can facilitate such reactions. For instance, reactions involving the formyl group in the related 4,6-dichloro-5-formylpyrimidine have been reported, where the aldehyde undergoes condensation with amines, leading to the formation of fused pyrimidine systems. nih.gov In the case of 4,6-dichloro-5-nitropyrimidine, the nitro group strongly activates the ring for nucleophilic substitution, but also participates in unusual reactions with certain C-nucleophiles, leading to complex products. researchgate.net

Radical Transformations: The study of radical reactions on the pyrimidine core itself is not extensively documented for this specific compound. However, pyrimidine derivatives, in general, can participate in radical reactions. nih.gov Free radical reactions are typically categorized into initiation, propagation, and termination steps. nih.gov Research on other pyrimidine systems has shown that they can act as free radical scavengers, a property often associated with their antioxidant activity. nih.gov The specific radical reactivity of this compound would likely be influenced by the chloro and ethoxy substituents, but detailed studies on this aspect are scarce.

Derivatization Strategies and Analogues of 4,6 Dichloro 5 Ethoxypyrimidine

Design and Synthesis of Highly Substituted Pyrimidine (B1678525) Derivatives

The reactivity of the chlorine atoms at the C-4 and C-6 positions, coupled with the electronic influence of the ethoxy group at C-5, makes 4,6-dichloro-5-ethoxypyrimidine a valuable precursor for creating highly substituted pyrimidine derivatives.

Functionalization at Pyrimidine Ring Positions (C-2, C-4, C-5, C-6)

The functionalization of the pyrimidine ring of this compound and its analogues can be systematically achieved at various positions, leading to a diverse range of derivatives.

C-4 and C-6 Positions: The chloro substituents at the C-4 and C-6 positions are susceptible to nucleophilic substitution. For instance, in a related compound, 4,6-dichloropyrimidine (B16783), these positions can be selectively mono- or di-aminated using adamantane-containing amines under catalyst-free conditions or through Pd-catalyzed reactions. nih.gov The reaction of 4,6-dichloro-2-methylpyrimidine (B42779) with sodium hydroxide (B78521) results in the substitution of one chlorine atom to yield 4-chloro-6-hydroxy-2-methylpyrimidine. bu.edu.eg Similarly, the displacement of chlorides in 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with benzyloxy groups proceeds smoothly. arkat-usa.org

C-2 Position: The C-2 position can also be functionalized. For example, the conversion of a thioether group at C-2 to a sulfone, followed by displacement with cyanide, introduces a cyano group at this position. arkat-usa.org

C-5 Position: The C-5 position can undergo chlorination. In the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, the C-5 position of a 4,6-bis(benzyloxy)pyrimidine (B580184) derivative is chlorinated using N-chlorosuccinimide (NCS). arkat-usa.org

Introduction of Diverse Chemical Moieties

The strategic functionalization of the pyrimidine core allows for the introduction of a wide variety of chemical moieties, thereby modulating the physicochemical and biological properties of the resulting molecules.

Amino Groups: As previously mentioned, both primary and secondary amino groups, including bulky adamantane-containing amines, can be introduced at the C-4 and C-6 positions. nih.gov

Hydroxy and Alkoxy Groups: Hydroxylation can be achieved by treatment with sodium hydroxide. bu.edu.eg The introduction of alkoxy groups, such as methoxy (B1213986) and benzyloxy, is also a common derivatization strategy. arkat-usa.orgontosight.ai

Cyano Groups: Cyanation at the C-2 position has been successfully demonstrated. arkat-usa.org

Halogens: Further halogenation, for example, chlorination at the C-5 position, can be accomplished. arkat-usa.org

Creation of Fused Heterocyclic Systems Utilizing this compound

The dichlorinated nature of this compound and its analogues makes them excellent starting materials for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Pyrimido-Fused Architectures

The construction of fused pyrimidine rings can be achieved through cyclocondensation reactions. For example, aminopyrazole derivatives can undergo cyclocondensation with malonate derivatives to form pyrimido[5''',4''':5'',6'']pyrido[4'',3'':3',4']pyrazolo[1',5':1,2]pyrimidine systems. nih.gov Dichloride derivatives can also undergo nucleophilic cyclocondensation with primary amines, phenyl hydrazine, or thiourea (B124793) to afford polyheterocyclic derivatives. nih.gov

Thiazolo-Fused Pyrimidines and Related Heterocycles

The synthesis of thiazolo-fused pyrimidines is a well-established area of research. Thiazolo[5,4-d]pyrimidines and related compounds have been synthesized through various routes. nih.govnih.gov One common method involves the Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides to yield 3-substituted-5H-thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com Another approach is the one-pot, three-component reaction of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes to produce bicyclic 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives. biointerfaceresearch.com Solid-phase synthesis has also been employed to construct libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. rsc.org

Structure-Reactivity Relationships (SRRs) in Pyrimidine Chemistry

The reactivity of substituted pyrimidines is intricately linked to the nature and position of the substituents on the pyrimidine ring.

The chlorine atoms at the C-4 and C-6 positions of dichloropyrimidines are the primary sites for nucleophilic attack. The presence of an electron-donating group, such as an amino group introduced at one of these positions, can deactivate the remaining chlorine atom towards further substitution. nih.gov This effect necessitates the use of more forcing conditions or catalytic methods for disubstitution. nih.gov

The tautomeric equilibria in aminopyrimidines, such as the amine-imine tautomerism in 4-amino-6-chloropyrimidines, can influence their reactivity and ability to form hydrogen bonds. nih.gov The steric hindrance of the nucleophile also plays a crucial role. For instance, the reaction of 4,6-dichloropyrimidine with sterically hindered adamantane-containing amines can result in lower yields of the amination products. nih.gov

The electronic properties of the substituents also govern the reactivity. For example, the oxidation of a thioether group at the C-2 position to a sulfone enhances its leaving group ability, facilitating its displacement by a nucleophile like cyanide. arkat-usa.org

Correlation of Electronic and Steric Factors with Reactivity

The reactivity of this compound in nucleophilic aromatic substitution reactions is governed by a combination of electronic and steric effects. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms at positions 2, 4, and 6 electrophilic. The two chlorine atoms at the 4 and 6 positions are excellent leaving groups, further facilitating SNAr reactions.

The 5-ethoxy group plays a crucial role in modulating the reactivity of the C4 and C6 positions. Electronically, the ethoxy group is an electron-donating group through resonance, which can partially deactivate the pyrimidine ring towards nucleophilic attack compared to an unsubstituted 4,6-dichloropyrimidine. However, its inductive effect as an electronegative oxygen atom can also influence the electron distribution. In symmetrically substituted 4,6-dichloropyrimidine derivatives, the two chlorine atoms are chemically equivalent, which simplifies their reactivity profile in initial substitution reactions. mdpi.com

Steric factors also play a significant role, particularly with bulky nucleophiles. The ethoxy group at the C5 position can sterically hinder the approach of a nucleophile to the adjacent C4 and C6 positions. This effect is more pronounced with larger nucleophiles. For instance, in the monoamination of 4,6-dichloropyrimidine with sterically hindered amines like those containing adamantane (B196018) moieties, a decrease in yield was observed as the steric bulk near the amino group increased. nih.gov While this study was on the unsubstituted pyrimidine, the principle directly applies to the 5-ethoxy derivative, where the ethoxy group would add to the steric congestion.

The interplay between electronic and steric effects can be subtle. For example, in related dichloropyrimidine systems, the regioselectivity of SNAr reactions is highly sensitive to substituents on the ring. wuxiapptec.com An electron-donating group at a neighboring position can influence the LUMO (Lowest Unoccupied Molecular Orbital) distribution, thereby directing the nucleophilic attack. wuxiapptec.com In the case of this compound, the electron-donating nature of the ethoxy group would be expected to have a similar, albeit nuanced, effect on the electrophilicity of the C4 and C6 positions.

The following table summarizes the expected influence of the 5-ethoxy group on the reactivity of 4,6-dichloropyrimidine:

| Factor | Influence of 5-Ethoxy Group | Expected Outcome on Reactivity |

| Electronic Effect (Resonance) | Electron-donating | Deactivation of the ring towards nucleophilic attack compared to unsubstituted 4,6-dichloropyrimidine. |

| Electronic Effect (Inductive) | Electron-withdrawing | Minor influence on the overall electron deficiency of the ring. |

| Steric Effect | Increased bulk at C5 | Hindrance to nucleophilic attack at C4 and C6, particularly with bulky nucleophiles. |

Regioselective Control in Derivatization

Achieving regioselective control in the derivatization of this compound is crucial for the synthesis of specific isomers. Since the C4 and C6 positions are electronically and sterically similar due to the symmetrical placement of the 5-ethoxy group, monosubstitution will typically yield a single product. The challenge in regioselectivity arises when a second, different nucleophile is introduced.

In such cases, the electronic properties of the substituent introduced in the first step will dictate the reactivity of the remaining chlorine atom. For example, if the first nucleophile is an electron-donating group (e.g., an amino group), it will decrease the electrophilicity of the ring and deactivate the remaining chlorine towards further substitution. Conversely, an electron-withdrawing group would facilitate the second substitution.

The nature of the nucleophile is also a critical factor in controlling regioselectivity, as demonstrated in studies on analogous 2,4-dichloropyrimidines. wuxiapptec.com While not directly on the 4,6-dichloro isomer, the principles are transferable. For instance, "hard" nucleophiles like alkoxides may exhibit different selectivity compared to "soft" nucleophiles like amines. mdpi.com In the context of this compound, the competition between a soft amine and a hard alkoxide (from an alcohol solvent) can lead to different product distributions. mdpi.com

Palladium-catalyzed cross-coupling reactions offer another powerful tool for regioselective derivatization. Studies on 6-aryl-2,4-dichloropyrimidines have shown that high regioselectivity for amination at the C4 position can be achieved using specific palladium catalysts and reaction conditions. acs.org Although this is a different isomer, it highlights the potential for catalyst control in directing substitution on a dichloropyrimidine core. For this compound, similar catalytic systems could be explored to control sequential substitutions.

The table below outlines strategies to achieve regioselective derivatization of this compound, based on established principles for dichloropyrimidines.

| Strategy | Description | Expected Outcome |

| Control of Stoichiometry | Using one equivalent of a nucleophile to favor monosubstitution. | Formation of 4-chloro-5-ethoxy-6-substituted-pyrimidine. |

| Modulation of Nucleophile Reactivity | The first substituent electronically influences the reactivity of the second chlorine atom. An electron-donating group will deactivate, while an electron-withdrawing group will activate the second substitution. | Control over the ease of the second substitution reaction. |

| Catalyst-Controlled Reactions | Employing specific palladium catalysts and ligands to direct the substitution to a particular chlorine atom in a di-substituted pyrimidine. | Potentially high regioselectivity in sequential cross-coupling reactions. |

| Choice of Nucleophile Type | Utilizing the different reactivity patterns of "hard" versus "soft" nucleophiles. | Selective substitution based on the Hard-Soft Acid-Base (HSAB) principle. |

Computational and Theoretical Investigations of 4,6 Dichloro 5 Ethoxypyrimidine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries, energies, and other electronic properties.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For 4,6-dichloro-5-ethoxypyrimidine, such an analysis would pinpoint the distribution of electron density and the primary sites for electronic transitions.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data Not Available | Likely localized on the pyrimidine (B1678525) ring and the oxygen atom of the ethoxy group. |

| LUMO | Data Not Available | Expected to be distributed over the pyrimidine ring, particularly at the carbon atoms bearing chlorine atoms. |

| HOMO-LUMO Gap | Data Not Available | Would provide insight into the kinetic stability of the molecule. |

This table is for illustrative purposes only, as specific data could not be located.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map of this compound would be invaluable for predicting its intermolecular interactions and reactive behavior.

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added or removed, one can quantify the local reactivity of each atom in the molecule.

Table 2: Hypothetical Fukui Indices for this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| N1 | Data Not Available | Data Not Available | Data Not Available |

| C2 | Data Not Available | Data Not Available | Data Not Available |

| N3 | Data Not Available | Data Not Available | Data Not Available |

| C4 | Data Not Available | Data Not Available | Data Not Available |

| C5 | Data Not Available | Data Not Available | Data Not Available |

| C6 | Data Not Available | Data Not Available | Data Not Available |

| O | Data Not Available | Data Not Available | Data Not Available |

| Cl (C4) | Data Not Available | Data Not Available | Data Not Available |

| Cl (C6) | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific data could not be located.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the most probable reaction pathways. For this compound, such simulations could explore its susceptibility to nucleophilic aromatic substitution at the chlorinated positions or other potential transformations.

Prediction of Structure-Reactivity Correlations

By systematically modifying the structure of this compound in silico and calculating the corresponding changes in reactivity descriptors, it would be possible to establish quantitative structure-reactivity relationships (QSRR). These models are crucial for the rational design of new derivatives with tailored chemical properties.

Advanced Spectroscopic Characterization Methodologies for 4,6 Dichloro 5 Ethoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4,6-dichloro-5-ethoxypyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR are used to piece together its molecular puzzle.

Proton (¹H) NMR Applications for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the protons of the ethoxy group.

While specific data for the ethoxy derivative is not widely published, the spectrum of the analogous compound, 4,6-dichloro-5-methoxypyrimidine, offers significant insight. spectrabase.comnih.gov For the methoxy (B1213986) analogue, a singlet is observed for the single proton on the pyrimidine ring (H-2) and another singlet for the methoxy group's three protons.

For this compound, the H-2 proton would similarly appear as a singlet. The ethoxy group would present a more complex pattern:

A quartet resulting from the two methylene (B1212753) protons (-OCH₂-) being split by the three adjacent methyl protons.

A triplet from the three methyl protons (-CH₃) being split by the two adjacent methylene protons.

The chemical shifts (δ) are influenced by the electronegativity of nearby atoms. The electron-withdrawing chlorine and nitrogen atoms in the pyrimidine ring would cause the H-2 proton to appear downfield. General principles suggest the approximate chemical shifts for the ethoxy group. pdx.educhemistryconnected.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Pyrimidine-H (C2-H) | ~8.5 - 8.8 | Singlet (s) | N/A |

| Methylene (-OCH₂CH₃) | ~4.1 - 4.4 | Quartet (q) | ~7 Hz |

| Methyl (-OCH₂CH₃) | ~1.3 - 1.5 | Triplet (t) | ~7 Hz |

This table is based on analogous compounds and general NMR principles.

Carbon-13 (¹³C) NMR Applications for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). masterorganicchemistry.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, simplifying the analysis. libretexts.org

For this compound, five distinct signals are expected, corresponding to the four carbons of the dichloropyrimidine ring and the two carbons of the ethoxy group. The chemical shifts are heavily influenced by the attached atoms. Carbons bonded to electronegative chlorine and oxygen atoms are shifted significantly downfield. libretexts.orglibretexts.org

Drawing from data for the related 4,6-dichloropyrimidine (B16783) and general substituent effects, a predicted spectrum can be constructed. chemicalbook.comresearchgate.net The presence of the ethoxy group introduces two aliphatic carbon signals, which are readily distinguishable from the aromatic carbons of the pyrimidine ring. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4/C6 (C-Cl) | ~160 - 162 |

| C2 | ~150 - 152 |

| C5 (C-O) | ~145 - 148 |

| Methylene (-OCH₂) | ~65 - 70 |

| Methyl (-CH₃) | ~14 - 16 |

This table is based on analogous compounds and established ¹³C NMR chemical shift data.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. uni-saarland.de This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint. mpg.de

For this compound (Molecular Weight: 193.03 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) corresponding to its mass. Due to the presence of two chlorine atoms, this peak would be accompanied by M+2 and M+4 peaks in an approximate 9:6:1 ratio, which is characteristic of dichlorinated compounds.

The fragmentation pattern would likely involve the loss of neutral fragments. miamioh.eduyoutube.com Common fragmentation pathways include:

Loss of an ethyl radical (∙C₂H₅)

Loss of an ethoxy radical (∙OC₂H₅)

Loss of a chlorine atom (∙Cl)

Subsequent loss of small molecules like HCN or CO. nih.gov

Analysis of these fragments helps to confirm the presence of the ethoxy and chloro substituents on the pyrimidine core.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for compounds that are not sufficiently volatile for Gas Chromatography-MS. nih.gov

In the context of this compound and its derivatives, LC-MS is invaluable for:

Reaction Monitoring: Tracking the progress of a synthesis by separating reactants, intermediates, and products.

Purity Analysis: Detecting and identifying impurities in the final product.

Metabolite Identification: In biological studies, identifying metabolites of pyrimidine-based compounds. plos.org

A typical LC-MS method for pyrimidine analysis involves reverse-phase chromatography using a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.com The mass spectrometer, often using a "softer" ionization technique like Electrospray Ionization (ESI), provides the molecular weight of each separated component, allowing for their confident identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule. libretexts.org

The IR spectrum of this compound would display several key absorption bands confirming its structure. Analysis of related dichloropyrimidine derivatives provides a basis for assigning these bands. researchgate.netasianpubs.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3050 - 3100 |

| Aliphatic C-H (in ethoxy) | Stretching | ~2850 - 3000 |

| C=N/C=C (in pyrimidine ring) | Stretching | ~1500 - 1600 |

| C-O (ether linkage) | Stretching | ~1200 - 1250 (asymmetric) & ~1050 - 1100 (symmetric) |

| C-Cl | Stretching | ~700 - 850 |

This table is based on characteristic group frequencies and data from analogous structures.

The presence of bands in these specific regions provides strong evidence for the pyrimidine ring, the ethoxy group, and the chloro substituents, corroborating the findings from NMR and MS analyses.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques widely employed for the purity assessment of a vast array of compounds, including pyrimidine derivatives. These methods offer high resolution, sensitivity, and accuracy in separating the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. researchgate.netsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. researchgate.netsielc.com

The separation of pyrimidine derivatives is generally achieved on C8 and C18 columns of varying lengths, typically between 7 and 30 cm. researchgate.net The choice of mobile phase composition is crucial for achieving optimal separation. A mixture of acetonitrile and water, often with the addition of an acid such as phosphoric acid or formic acid, is frequently used. sielc.comsielc.com The acid helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and to ensure good peak shape. Formic acid is particularly suitable for methods that use mass spectrometry (MS) as a detector due to its volatility. sielc.comsielc.com Detection is most commonly performed using UV-Vis detectors, as pyrimidine rings are chromophores that absorb UV light. nih.gov

For instance, a method for the analysis of 4,6-Dichloro-5-methoxypyrimidine, a structurally similar compound to this compound, utilizes a reversed-phase HPLC setup. sielc.com The mobile phase consists of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A general HPLC method for the purity assessment of a pyrimidine derivative might employ the following conditions:

| Parameter | Condition |

| Column | C18 Silica Gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 35°C) fabad.org.tr |

| Detection | UV at a specific wavelength (e.g., 226 nm) fabad.org.tr |

| Injection Volume | 10 - 20 µL |

This table represents a typical set of starting conditions for the analysis of pyrimidine derivatives and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. amazonaws.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at much higher pressures. amazonaws.com The enhanced resolution allows for better separation of closely related impurities from the main peak.

The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase chromatography for pyrimidine derivatives. However, the instrumentation is designed to withstand the higher backpressures. amazonaws.com The use of smaller particle columns leads to narrower peaks and a significant reduction in analysis time, often by a factor of 10 or more, without compromising the quality of the separation. amazonaws.com

In the context of pyrimidine derivatives, UPLC is particularly valuable for the detection and quantification of trace-level impurities, including genotoxic impurities. For example, a UPLC-MS/MS method was developed for the identification and quantification of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine, in ticagrelor. researchgate.net This method utilized a sub-2 µm particle column (1.7 µm) and a rapid gradient elution, achieving a run time of just 6.0 minutes. researchgate.net

A representative UPLC method for the purity assessment of a pyrimidine derivative could have the following parameters:

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid researchgate.netcreative-proteomics.com |

| Gradient | Rapid Gradient Elution |

| Flow Rate | 0.3 - 0.5 mL/min creative-proteomics.com |

| Column Temperature | 40°C creative-proteomics.com |

| Detection | UV-Vis and/or Mass Spectrometry (MS) |

| Injection Volume | 1 - 5 µL |

This table illustrates typical UPLC conditions for the analysis of pyrimidine derivatives. Method parameters would need to be specifically developed and validated for this compound.

The coupling of UPLC with mass spectrometry, particularly tandem mass spectrometry (UPLC-MS/MS), provides an exceptionally powerful tool for purity assessment. nih.gov It combines the high-resolution separation of UPLC with the sensitive and selective detection of MS, allowing for the confident identification and quantification of impurities even at very low levels. nih.gov This is crucial for ensuring the quality and safety of pharmaceutical products.

Future Research Directions and Emerging Trends in Pyrimidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for pyrimidine (B1678525) derivatives. The focus is on creating processes that are not only efficient but also minimize waste and environmental impact.

A significant trend is the move towards more atom-economical reactions. Traditional methods for pyrimidine synthesis can sometimes involve multiple steps and the use of stoichiometric reagents, leading to poor atom economy. Researchers are now exploring novel multicomponent reactions that allow for the construction of complex pyrimidine structures from simple starting materials in a single step. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach, liberating only hydrogen and water as byproducts. acs.org Similarly, copper-catalyzed cyclizations of ketones with nitriles offer a facile and economical route to diverse pyrimidines. organic-chemistry.org

The use of greener solvents and catalysts is another key aspect of sustainable synthesis. Water is being explored as a solvent for pyrimidine synthesis, as demonstrated in the TFA-catalyzed synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com Furthermore, the development of recyclable catalysts, such as in situ prepared iron(II)-complexes, is gaining traction. organic-chemistry.org The use of mechanochemistry, or ball milling, presents a solventless approach to reactions like Vorbrüggen glycosylations for the synthesis of pyrimidine nucleosides, significantly improving atom efficiency. rsc.org

Exploration of Photoinduced and Catalytic Transformations

Photoinduced and advanced catalytic transformations are opening up new avenues for the synthesis and functionalization of pyrimidines, offering novel reaction pathways and improved efficiencies.

Photocatalysis, in particular, has shown promise in driving reactions that are difficult to achieve through traditional thermal methods. While specific photoinduced reactions involving 4,6-dichloro-5-ethoxypyrimidine are not yet widely reported, the broader field of pyrimidine chemistry has seen the application of photoinduced radical cyclizations. acs.org This suggests a potential area of exploration for creating novel derivatives from this specific dichlorinated pyrimidine.

In the realm of catalysis, significant progress is being made. Copper-catalyzed tandem reactions have been used to synthesize sulfonamide pyrimidine derivatives with high yields. mdpi.com Nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines provides another efficient route to pyrimidines. mdpi.com These catalytic methods often exhibit high regioselectivity and functional group tolerance, making them powerful tools for creating a wide array of pyrimidine-based molecules. acs.orgorganic-chemistry.org The development of novel catalyst systems, including those based on p-toluenesulphonic acid (PTSA) for the synthesis of benzopyrano-pyrimidine derivatives, highlights the ongoing innovation in this area. mdpi.com

Advanced Computational Design of Novel Pyrimidine-Based Architectures

Computational chemistry is playing an increasingly vital role in the rational design of new pyrimidine derivatives with desired properties. Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to predict the biological activity and physical properties of novel compounds before their synthesis.

DFT calculations can provide insights into the electronic structure, molecular electrostatic potential (MEP), and other quantum chemical parameters of pyrimidine derivatives. nih.govjchemrev.com This information is crucial for understanding their reactivity and intermolecular interactions. For example, computational studies have been used to investigate the electronic behavior of dihydropyridine (B1217469) [2,3-d] pyrimidines as potential enzyme inhibitors. nih.gov

Molecular docking simulations are used to predict the binding modes of pyrimidine-based ligands with biological targets, such as proteins and enzymes. nih.govrsc.org This allows for the in-silico screening of large libraries of virtual compounds, helping to identify promising candidates for further experimental investigation. mdpi.com This approach has been successfully used in the design of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-cancer agents. rsc.org The integration of computational design with synthetic efforts accelerates the discovery of new functional molecules.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound into these platforms holds significant potential for the rapid and controlled production of its derivatives.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, allows for precise control over reaction parameters such as temperature, pressure, and residence time. illinois.edu This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The agrochemical industry has already begun to utilize flow chemistry for the synthesis of substituted pyrimidine derivatives to control plant growth. thalesnano.com Given the reactivity of the chloro-substituents in this compound, flow chemistry could provide a safer and more efficient means of performing nucleophilic substitution reactions.

Q & A

Q. What are the optimized synthetic routes for 4,6-Dichloro-5-ethoxypyrimidine, and how can yield be improved?

A modified approach involves aminolysis, cyclization, and chlorination steps, adapted from methods used for 4,6-Dichloro-5-methoxypyrimidine synthesis . Key steps include:

- Aminolysis : Reacting 2-ethoxy dimethyl malonate with ammonia to form intermediates.

- Cyclization : Using phosphoryl chloride (POCl₃) under controlled heating (60–80°C) to form the pyrimidine ring.

- Chlorination : Introducing Cl substituents at positions 4 and 5.

Optimize yield (current benchmark: ~42%) by adjusting reaction time, solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of chlorinating agents. Purity is confirmed via IR, , and MS .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogs like 4,6-Dichloro-5-methoxypyrimidine, SC-XRD revealed near-planar pyrimidine rings (r.m.s. deviation: 0.013 Å) with substituent deviations (e.g., methoxy C atom: 1.082 Å from the plane). Key parameters include:

Q. What safety protocols are essential when handling this compound?

Refer to safety guidelines for structurally similar pyrimidines (e.g., 4,6-Dimethoxypyrimidine):

- Engineering controls : Use fume hoods or closed systems to avoid inhalation .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust forms .

- Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution in this compound?

The ethoxy group at position 5 electronically deactivates the pyrimidine ring, directing nucleophilic attack to positions 4 and 6. Comparative studies on 5-substituted dichloropyrimidines suggest: